1-(1-methyl-1H-imidazol-5-yl)ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C5H10Cl2N3 and a molecular weight of 184.07 g/mol. This compound is primarily recognized for its role as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions. It has applications in both chemistry and biology, particularly in studying enzyme mechanisms and serving as a ligand in binding studies.
This compound can be classified under the category of imidazole derivatives, which are known for their diverse biological activities. It is often used in scientific research to explore histamine metabolism and its effects on biological systems. The compound's dihydrochloride form enhances its solubility and stability, making it suitable for laboratory applications.
The synthesis of 1-(1-methyl-1H-imidazol-5-yl)ethan-1-amine dihydrochloride typically involves the reaction of imidazole derivatives with ethylamine. This process is conducted under controlled conditions, often in an inert atmosphere to minimize oxidation and side reactions.
Common synthetic routes include:
The yields for these reactions can vary significantly depending on the specific conditions and reagents used.
The molecular structure of 1-(1-methyl-1H-imidazol-5-yl)ethan-1-amine dihydrochloride can be represented by the following data:
The imidazole ring contributes to the compound's unique properties, including its ability to interact with biological receptors.
1-(1-methyl-1H-imidazol-5-yl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:
The choice of reagents and conditions significantly influences the outcomes of these reactions, leading to various derivatives that may have distinct biological or chemical properties.
The mechanism of action for 1-(1-methyl-1H-imidazol-5-yl)ethan-1-amine dihydrochloride primarily involves its interaction with histamine receptors. Upon binding to these receptors, it can modulate various physiological responses such as:
These actions are influenced by environmental factors like pH and the presence of other substances that may interact with histamine receptors.
Property | Value |
---|---|
CAS Number | 1965309-70-9 |
Molecular Weight | 184.07 g/mol |
Melting Point | Not specified |
Solubility | Soluble in water |
Appearance | White crystalline powder |
The physical properties indicate that this compound is stable under standard laboratory conditions, with its solubility making it suitable for various applications in solution chemistry.
1-(1-methyl-1H-imidazol-5-yl)ethan-1-amine dihydrochloride has several notable applications:
The synthesis of 1-(1-methyl-1H-imidazol-5-yl)ethan-1-amine dihydrochloride historically relied on multi-step linear sequences starting from pre-functionalized imidazole cores. A common approach involves the regioselective alkylation of 1-methylimidazole at the N1 position, followed by electrophilic functionalization at the C5 position—a challenge due to the inherent tautomerism and reactivity of the imidazole ring [5]. Early routes adapted the Paal-Knorr pyrrole synthesis methodology, where amines like 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethan-1-amine dihydrochloride were condensed with 1,4-diones to form hybrid structures (yields: 63–83%) [5]. However, these pathways faced limitations in regiochemical control, often yielding mixtures of N1/N3-alkylated isomers that complicated purification and reduced overall efficiency.
Alternative routes employed reductive amination of carbonyl precursors like 1-(1-methyl-1H-imidazol-5-yl)ethanone (CAS# 20970-50-7), a commercially available building block [7]. This ketone intermediate underwent condensation with ammonia or ammonium acetate, followed by reduction with sodium borohydride or cyanoborohydride to yield the primary amine. Subsequent salt formation with hydrochloric acid generated the dihydrochloride, though stoichiometric control proved critical to avoid over-acidification.
Table 1: Traditional Synthesis Routes for Imidazole-Amines
Starting Material | Key Steps | Target Intermediate | Yield Range | |
---|---|---|---|---|
1-Methylimidazole | N1-alkylation, C5-lithiation | 1-(1-Methyl-1H-imidazol-5-yl)ethanone | 45–60% | |
5-Methyl-1H-imidazole | Electrophilic amination, reduction | 2-(5-Methyl-1H-imidazol-4-yl)ethan-1-amine | 50–70% | [9] |
Nitroimidazole derivatives | Paal-Knorr condensation | Imidazole-pyrrole hybrids | 63–83% | [5] |
Recent advances focus on catalytic C–H functionalization to achieve direct, regiocontrolled C5-amination of 1-methylimidazole, bypassing protective-group strategies. Pioneering work utilizes transition metal catalysis (e.g., palladium, copper) with directing groups or Lewis acid mediators to enhance C5 selectivity. For example, copper(I)-catalyzed amination enables the coupling of 1-methylimidazole with α-halo ketones, followed by reductive steps to access the ethanamine scaffold [8] [9]. This method reduces steps from 4–5 to 2–3, improving atom economy.
Phase-transfer catalysis (PTC) has emerged for N-alkylation under mild conditions, minimizing N3-regioisomer formation. Quaternary ammonium salts (e.g., Aliquat 336) facilitate the reaction of imidazole with methyl iodide in biphasic systems (water/dichloromethane), achieving >95% N1-selectivity at 60°C [8]. Subsequent directed ortho-metalation using n-butyllithium and tetramethylethylenediamine (TMEDA) then enables C5-formylation or carboxylation, setting the stage for amine synthesis via Curtius rearrangement or Hofmann degradation.
Table 2: Catalytic Systems for Regioselective Imidazole Functionalization
Catalyst/System | Reaction Type | Regioselectivity (N1:C5) | Temperature | Scale Feasibility | |
---|---|---|---|---|---|
CuI/1,10-phenanthroline | C–H amination | 1:8.5 | 100°C | Lab scale (≤100 g) | [9] |
Pd(OAc)₂/pyridine | C5-acetoxylation | – | 120°C | Non-viable | |
Aliquat 336 (PTC) | N1-alkylation | 1:0.03 | 60°C | Pilot plant (kg) | [8] |
The introduction of the ethanamine moiety necessitates precise nucleophilic displacement or reductive amination protocols. Bromomethyl intermediates (e.g., 5-(bromomethyl)-1-methylimidazole) undergo SN2 reactions with phthalimide or azide, followed by deprotection/hydrogenation to yield primary amines. However, competing elimination or polymerization occurs due to the electron-rich imidazole ring, limiting yields to 50–65% [4]. Optimization studies revealed that polar aprotic solvents (DMF, DMSO) and cesium carbonate as a mild base suppress side reactions, enhancing yields to >75% [9].
Reductive amination of 1-(1-methyl-1H-imidazol-5-yl)ethanone (CAS# 20970-50-7) represents a more efficient route. Screening of reducing agents identified sodium triacetoxyborohydride (STAB) as optimal in dichloroethane at 25°C, providing the amine in 85% yield with 99% purity after extraction [4] [9]. Crucially, imine formation must be conducted with ammonium acetate in methanol prior to reduction, as direct reductive amination with ammonia gas led to over-reduction or imidazole ring saturation.
The final dihydrochloride salt formation demands rigorous control of stoichiometry and crystallization conditions. Under-acidification leaves free base impurities, while over-acidification promotes hygroscopicity and decomposition. Studies indicate that 2.05–2.10 equivalents of HCl in isopropanol or ethanol yield stable crystals with ≤0.5% residual solvents [4] [6]. The salt’s solubility profile complicates purification: it is highly soluble in water (>500 mg/mL) but insoluble in ether, ethyl acetate, or acetone, facilitating anti-solvent crystallization.
A major challenge is the formation of hydrochloride polymorphs with differing melting points and stability. Crystallization below 10°C in ethanol generates Form I (mp: 210–212°C), while room-temperature processes yield Form II (mp: 195–198°C), which converts to Form I upon storage [6]. Counterion exchange (e.g., using HCl-saturated diethyl ether) reduces water content to <0.1% w/w, critical for preventing deliquescence. Final purification via recrystallization from acetonitrile/ethanol (1:3) provides pharmaceutically acceptable purity (≥97.0% HPLC) [3] [4].
Table 3: Dihydrochloride Salt Crystallization Parameters
Condition | Solvent System | HCl Equivalents | Crystal Form | Water Content | Stability |
---|---|---|---|---|---|
0–5°C, slow evaporation | Ethanol | 2.05 | Form I | 0.05% | >24 months at 25°C |
25°C, anti-solvent addition | IPA/Diethyl ether | 2.10 | Form II | 0.12% | Converts to Form I |
40°C, reflux | Acetonitrile/Ethanol | 2.15 | Mixture | 0.20% | Unstable |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1